![molecular formula C23H20Cl3NO3 B11711283 3,5-dichloro-N-{5-chloro-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-hydroxybenzamide](/img/structure/B11711283.png)
3,5-dichloro-N-{5-chloro-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dichloro-N-{5-chloro-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-hydroxybenzamide is a complex organic compound characterized by multiple chlorine substitutions and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-{5-chloro-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-hydroxybenzamide typically involves multiple steps, including halogenation, coupling reactions, and amide formation. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-{5-chloro-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: Chlorine atoms can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized benzamides.
Scientific Research Applications
3,5-dichloro-N-{5-chloro-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-hydroxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological pathways and interactions.
Industry: It can be used in the production of dyes, herbicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-{5-chloro-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-hydroxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
Uniqueness
3,5-dichloro-N-{5-chloro-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-hydroxybenzamide is unique due to its specific substitution pattern and functional groups. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C23H20Cl3NO3 |
|---|---|
Molecular Weight |
464.8 g/mol |
IUPAC Name |
3,5-dichloro-N-[5-chloro-2-(5-methyl-2-propan-2-ylphenoxy)phenyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C23H20Cl3NO3/c1-12(2)16-6-4-13(3)8-21(16)30-20-7-5-14(24)11-19(20)27-23(29)17-9-15(25)10-18(26)22(17)28/h4-12,28H,1-3H3,(H,27,29) |
InChI Key |
OUERYRXNHLOGKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=C(C=C(C=C2)Cl)NC(=O)C3=C(C(=CC(=C3)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


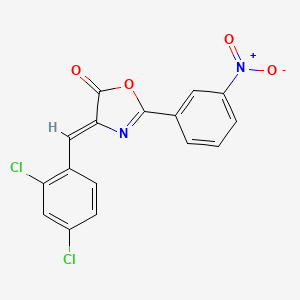

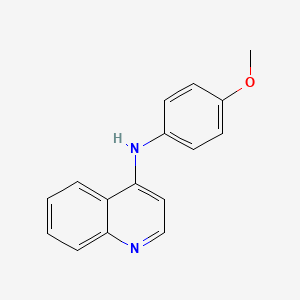
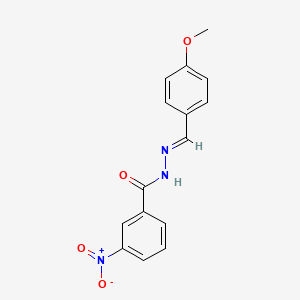
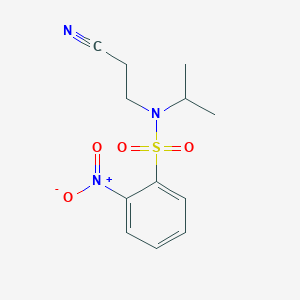
![N-{4-[(4E)-4-benzylidene-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B11711229.png)


![4-chloro-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11711252.png)
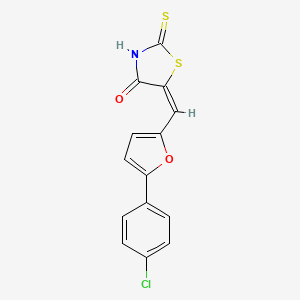
![N-[4-(Adamantan-1-YL)phenyl]thiophene-2-carboxamide](/img/structure/B11711255.png)
![5-Hexyl-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B11711260.png)
![2-[({2,2,2-Trichloro-1-[(furan-2-ylcarbonyl)amino]ethyl}carbamothioyl)amino]benzoic acid](/img/structure/B11711262.png)
![N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11711265.png)
